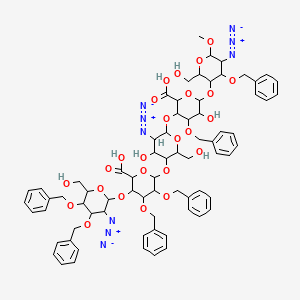
Fondaparinux sodium intermediate c
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fondaparinux sodium intermediate c is a crucial compound in the synthesis of fondaparinux sodium, a synthetic anticoagulant used to prevent and treat venous thromboembolic events such as deep vein thrombosis and pulmonary embolism . Fondaparinux sodium is a selective inhibitor of factor Xa, which plays a key role in the coagulation cascade .
Preparation Methods
The preparation of fondaparinux sodium intermediate c involves several synthetic routes and reaction conditions. One method includes the synthesis of methyl glycoside-2-benzyloxycarbonylamino-3-O-benzyl-6-O-acetyl-2-deoxy-alpha-D-pyran type glucose . This process involves hydroxyl acetylation of the compound with acetyl chloride in the presence of an acid-binding agent, controlling the reaction temperature between -10 and 10°C . Another method involves dissolving compound D4 in a mixture of toluene and N-methyl pyrrolidone, adding sodium hydroxide and tetrabutylammonium bromide, and then reacting with benzyl chloride at room temperature .
Chemical Reactions Analysis
Fondaparinux sodium intermediate c undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetyl chloride, sodium hydroxide, and benzyl chloride . The major products formed from these reactions are intermediates that further undergo purification and modification to yield fondaparinux sodium .
Scientific Research Applications
Fondaparinux sodium intermediate c has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor in the synthesis of fondaparinux sodium . In medicine, fondaparinux sodium is used for the prevention and treatment of venous thromboembolic events, management of acute coronary syndromes, and as an alternative anticoagulant in patients with heparin-induced thrombocytopenia . In industry, the compound’s synthesis and production methods are continually optimized to improve yield and reduce costs .
Mechanism of Action
The mechanism of action of fondaparinux sodium involves the selective inhibition of factor Xa through antithrombin III-mediated neutralization . By binding to antithrombin III, fondaparinux sodium potentiates the inhibition of factor Xa by approximately 300 times, thereby interrupting the coagulation cascade and preventing thrombus formation .
Comparison with Similar Compounds
Fondaparinux sodium intermediate c is unique compared to other anticoagulants due to its synthetic nature and specific inhibition of factor Xa . Similar compounds include heparin and low molecular weight heparins, which also target the coagulation cascade but have different mechanisms and broader targets . Fondaparinux sodium’s selective inhibition of factor Xa and its synthetic origin provide advantages such as reduced risk of contamination and consistent bioavailability .
Properties
IUPAC Name |
3-[3-azido-5-[5-[3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[5-azido-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-hydroxy-4-phenylmethoxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H83N9O25/c1-92-69-51(78-81-75)59(95-37-43-24-12-4-13-25-43)57(49(34-85)99-69)103-72-54(87)60(96-38-44-26-14-5-15-27-44)62(64(106-72)67(88)89)104-70-50(77-80-74)53(86)55(47(32-83)100-70)102-73-66(98-40-46-30-18-7-19-31-46)61(97-39-45-28-16-6-17-29-45)63(65(107-73)68(90)91)105-71-52(79-82-76)58(94-36-42-22-10-3-11-23-42)56(48(33-84)101-71)93-35-41-20-8-2-9-21-41/h2-31,47-66,69-73,83-87H,32-40H2,1H3,(H,88,89)(H,90,91) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIHVFUNROYPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)CO)OCC6=CC=CC=C6)OCC7=CC=CC=C7)N=[N+]=[N-])OCC8=CC=CC=C8)OCC9=CC=CC=C9)O)N=[N+]=[N-])OCC1=CC=CC=C1)O)OCC1=CC=CC=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H83N9O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

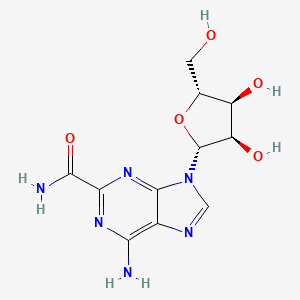
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B3279906.png)
![PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI)](/img/structure/B3279909.png)

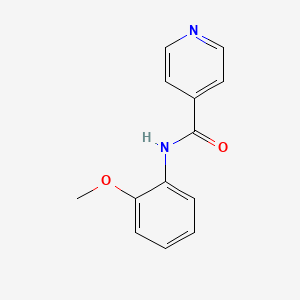


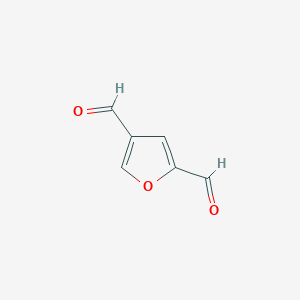
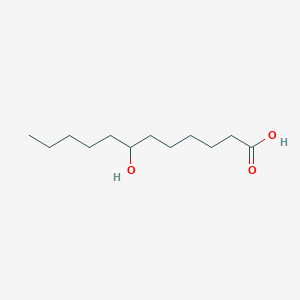

![(2R,3R,4S,5R)-2-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B3279972.png)

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid](/img/structure/B3279984.png)
